molecular formula C11H16N2O2 B1433199 [3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine CAS No. 1509515-43-8

[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine

Cat. No. B1433199
M. Wt: 208.26 g/mol
InChI Key: TVUFSWBUMSFUGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine” is C11H16N2O2 . The molecular weight is 208.26 .

Scientific Research Applications

Synthesis and Characterization

A series of novel Schiff bases, including structures related to the query compound, have been synthesized through condensation reactions. These compounds, characterized by FT-IR, 1H-NMR spectroscopy, and elemental analysis, have shown potential in anticonvulsant activities. Notably, compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine and others have emerged as active compounds with significant protective index values in multiple seizure models (Pandey & Srivastava, 2011).

Catalytic Applications

Derivatives of the query compound have been synthesized and underwent C–H bond activation to afford unsymmetrical pincer palladacycles, characterized in solid state. These palladacycles have shown good activity and selectivity in catalytic applications, suggesting their potential in facilitating various organic reactions (Roffe et al., 2016).

Functional Models for Methane Monooxygenases

Compounds related to "[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine" have been explored as functional models for methane monooxygenases. Diiron(III) complexes of tridentate 3N ligands were studied for selective hydroxylation of alkanes, showcasing the role of the ligand structure on catalytic efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating related structures have been synthesized for applications in cellular imaging and photocytotoxicity under red light. These complexes have shown unprecedented photocytotoxicity in various cell lines, indicating their potential in targeted cancer therapy and imaging applications (Basu et al., 2014).

properties

IUPAC Name

[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-5-10-1-3-13-6-11(10)15-8-9-2-4-14-7-9/h1,3,6,9H,2,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUFSWBUMSFUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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